molecular formula C5H12ClGe B12529253 t-Butylmethylchlorogermane

t-Butylmethylchlorogermane

Cat. No.: B12529253
M. Wt: 180.23 g/mol
InChI Key: QZYIMLWDRMWHKN-UHFFFAOYSA-N
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Description

t-Butylmethylchlorogermane (C₅H₁₁ClGe) is an organogermanium compound featuring a germanium center bonded to a chlorine atom, a methyl group, and a bulky tert-butyl group. This structure imparts unique steric and electronic properties, influencing its reactivity and applications in organic synthesis and material science. These comparisons highlight how substituent size, electronegativity, and bonding arrangements modulate physical properties, chemical reactivity, and functional utility .

Properties

Molecular Formula

C5H12ClGe

Molecular Weight

180.23 g/mol

InChI

InChI=1S/C5H12ClGe/c1-5(2,3)7(4)6/h1-4H3

InChI Key

QZYIMLWDRMWHKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Ge](C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl(chloro)methylgermane can be synthesized through the reaction of tert-butyl lithium with chloromethylgermane. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often involve low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of tert-Butyl(chloro)methylgermane may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would likely include steps for purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(chloro)methylgermane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The germanium center can be oxidized to higher oxidation states.

    Reduction Reactions: The compound can be reduced to form different organogermanium species.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl lithium compounds and Grignard reagents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or ozone can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organogermanium compounds, while oxidation reactions typically produce germanium oxides.

Scientific Research Applications

tert-Butyl(chloro)methylgermane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.

    Biology: Research is ongoing to explore its potential biological activities and interactions.

    Medicine: There is interest in its potential use in drug development due to its unique chemical properties.

    Industry: It is used in the production of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which tert-Butyl(chloro)methylgermane exerts its effects involves the interaction of the germanium center with various molecular targets. The pathways involved can include the formation of reactive intermediates that participate in further chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Chlorogermanes

Physical and Chemical Properties

The tert-butyl group in t-butylmethylchlorogermane introduces significant steric hindrance, distinguishing it from smaller analogs. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Reactivity Notes
Trimethylgermanium Chloride (CH₃)₃GeCl 153.15 102 1.249 Moisture-sensitive; used in Grignard reagents
Chlorotriethylgermane (C₂H₅)₃GeCl 207.23 142 (est.) 1.12 (est.) Less volatile than trimethyl analog
Triphenylgermanium Chloride (C₆H₅)₃GeCl 333.41 290 (dec.) 1.38 High thermal stability; aryl groups enhance π-interactions
Di-n-butylgermanium Dichloride C₈H₁₈Cl₂Ge 242.71 215 1.31 Dichloride structure enables cross-coupling reactions
This compound C₅H₁₁ClGe 191.28 (est.) ~150 (est.) ~1.20 (est.) Steric bulk reduces nucleophilicity; moderate thermal stability

Key Observations :

  • Steric Effects : The tert-butyl group in this compound likely reduces its reactivity in nucleophilic substitutions compared to less hindered analogs like trimethylgermanium chloride .
  • Thermal Stability : Bulky substituents (e.g., tert-butyl, phenyl) enhance thermal stability, as seen in triphenylgermanium chloride (decomposes at 290°C) .
  • Volatility : Smaller substituents (e.g., methyl) result in lower boiling points (102°C for trimethylgermanium chloride vs. ~150°C estimated for this compound) .

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